The synthesis of PFI-3 involves several key steps that focus on constructing its complex bicyclic structure and functional groups. While detailed synthetic procedures are often proprietary or not fully disclosed in public literature, the general approach to synthesizing compounds like PFI-3 typically includes:
The specific technical details of PFI-3's synthesis may vary based on research protocols but generally adhere to these principles .
PFI-3 has a molecular formula of C19H19N3O, indicating a relatively complex structure with multiple functional groups that contribute to its biological activity. The molecular structure features:
The crystal structure of PFI-3 in complex with the bromodomain of human BRG1 has been elucidated, revealing insights into how the compound interacts at a molecular level .
PFI-3 primarily functions through its ability to inhibit the binding of bromodomain-containing proteins to acetylated lysines on histones. This inhibition disrupts chromatin remodeling processes essential for DNA repair mechanisms.
Key reactions involving PFI-3 include:
The binding affinity (Kd values) for PFI-3 towards SMARCA4 and PB1(5) bromodomains is reported at approximately 89 nM and 48 nM, respectively .
PFI-3 exerts its effects primarily by blocking the chromatin binding of SWI/SNF complexes, which are essential for DNA repair processes. The mechanism can be summarized as follows:
PFI-3 exhibits several notable physical and chemical properties:
Additional properties include:
Property | Value |
---|---|
Molecular Weight | 305.37 g/mol |
LogP | 2.95 |
Melting Point | Not specified |
These properties facilitate its use in various experimental settings related to cancer research .
PFI-3 has significant applications in scientific research, particularly in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: